molecular formula C10H8F5NO B4406133 2,2,3,3-tetrafluoro-N-(2-fluoro-5-methylphenyl)propanamide

2,2,3,3-tetrafluoro-N-(2-fluoro-5-methylphenyl)propanamide

Cat. No.: B4406133
M. Wt: 253.17 g/mol
InChI Key: ZYOVZJUWAKMGMF-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoro-N-(2-fluoro-5-methylphenyl)propanamide is a fluorinated organic compound with the molecular formula C₁₀H₈F₅NO. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-tetrafluoro-N-(2-fluoro-5-methylphenyl)propanamide typically involves the reaction of 2-fluoro-5-methylbenzoic acid with tetrafluoropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrafluoro-N-(2-fluoro-5-methylphenyl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: In the presence of water and an acid or base, the amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while hydrolysis will produce the corresponding carboxylic acid and amine.

Scientific Research Applications

2,2,3,3-Tetrafluoro-N-(2-fluoro-5-methylphenyl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s stability and reactivity make it useful in studying enzyme interactions and metabolic pathways.

    Medicine: Its unique properties are explored for potential pharmaceutical applications, including drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, particularly those requiring high thermal and chemical stability.

Mechanism of Action

The mechanism by which 2,2,3,3-tetrafluoro-N-(2-fluoro-5-methylphenyl)propanamide exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3-Tetrafluoro-1,4-butanediol
  • N,N-Diethyl-2,3,3,3-tetrafluoropropionamide
  • 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid

Uniqueness

Compared to similar compounds, 2,2,3,3-tetrafluoro-N-(2-fluoro-5-methylphenyl)propanamide is unique due to its specific substitution pattern and the presence of both fluorine and methyl groups on the aromatic ring. This combination of features imparts distinct chemical and physical properties, making it particularly valuable for certain applications in research and industry.

Properties

IUPAC Name

2,2,3,3-tetrafluoro-N-(2-fluoro-5-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F5NO/c1-5-2-3-6(11)7(4-5)16-9(17)10(14,15)8(12)13/h2-4,8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOVZJUWAKMGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)C(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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